Compound Description: This compound, also known as K-604, is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) with high selectivity over ACAT-2. [] K-604 displays significant improvement in aqueous solubility and oral absorption compared to its predecessor, compound 1, due to the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties. []
Relevance: K-604 shares the core piperazine structure with 1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride. Both compounds contain a piperazine ring as a central structural feature. []
Compound Description: LDK1229 is a new cannabinoid CB1 receptor inverse agonist derived from the benzhydryl piperazine analog class. [] It selectively binds to CB1 over CB2 with a Ki value of 220 nM. [] LDK1229 effectively antagonizes the basal G protein coupling activity of CB1, exhibiting inverse agonist behavior. []
Relevance: Similar to 1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride, LDK1229 possesses a piperazine ring as a core component of its structure, demonstrating their shared structural relatedness. []
Compound Description: TM-208 is a newly synthesized compound demonstrating significant in vivo and in vitro anticancer activity with low toxicity. [] Five metabolites of TM-208, including (2-amino-ethyl)-dithiocarbamic acid 3-cyano-3,3-diphenyl-propyl ester (M1), (2-methylamino-ethyl)-dithiocarbamic acid 3-cyano-3,3-diphenyl-propyl ester (M2), 4-methyl-piperazine-1-carbothioic acid S-(3-cyano-3,3-diphenyl-propyl) ester (M3), piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester (M4), and sulfine of (4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester) (M5), have been identified in rat plasma and tissues. []
Relevance: Both TM-208 and 1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride contain a piperazine ring with a 4-methyl substitution. This shared structural motif highlights their structural similarity. []
Compound Description: Compound 1 exhibits excellent affinity (Ki = 12.0 nM) and selectivity (D2R/D3R ratio = 905) for the dopamine D3 receptor (D3R). [] This compound can be fragmented into an orthosteric fragment, 5a, which displays a significantly lower D3R affinity (Ki = 2.7 μM). [] In contrast to its piperazine congener (compound 31), which retains high-affinity for the orthosteric fragment, compound 1 exhibits superior selectivity for the D3R among D1- and D2-like receptors. [] Additionally, compound 1 demonstrates minimal off-target interactions at serotoninergic and adrenergic G-protein-coupled receptors (GPCRs), a common issue for piperazine-containing D3R scaffolds. []
Relevance: While not directly sharing a piperazine ring with 1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride, compound 1 is relevant because its research emphasizes the potential off-target effects associated with piperazine-containing D3R ligands. [] This information provides context for understanding the potential challenges in developing selective drugs based on the piperazine scaffold, which includes the target compound.
1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine Dihydrochloride (LDK1203) and 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine Hydrochloride (LDK1222)
Compound Description: LDK1203 and LDK1222 are benzhydryl piperazine analogs that exhibit comparable CB1 binding to (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229). [] The main structural difference between these compounds and LDK1229 lies in the substitution on the piperazine ring. LDK1203 features an alkyl group, while LDK1222 has a tosyl group. []
Relevance: These compounds are structurally related to 1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride because they all belong to the benzhydryl piperazine analog class, sharing the central piperazine core structure. [] The varying substitutions on the piperazine ring highlight the potential for modifying this scaffold to modulate receptor binding and pharmacological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.